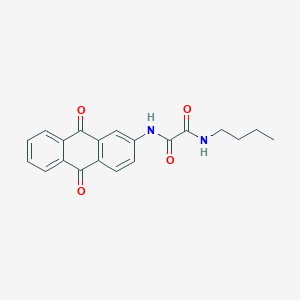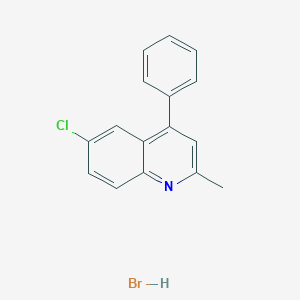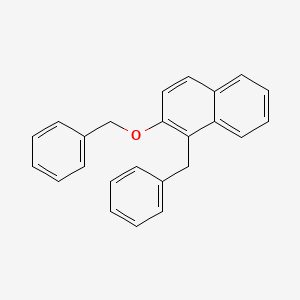![molecular formula C7H7Cl2IO B14351968 1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane CAS No. 92745-25-0](/img/structure/B14351968.png)
1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, dichloro substituents, and an iodopropynyl ether group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of a suitable alkene with a carbene precursor.
Introduction of Dichloro Substituents: The dichloro groups can be introduced via halogenation reactions, often using reagents such as chlorine gas or other chlorinating agents.
Attachment of the Iodopropynyl Ether Group: This step involves the reaction of a propargyl alcohol derivative with iodine to form the iodopropynyl group, followed by its attachment to the cyclopropane ring through an ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The triple bond in the iodopropynyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclopropane derivatives, while oxidation and reduction can lead to different functionalized compounds.
科学研究应用
1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclobutane: Similar structure but with a cyclobutane ring.
1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopentane: Similar structure but with a cyclopentane ring.
Uniqueness
1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable compound for studying ring-opening reactions and other chemical transformations.
属性
| 92745-25-0 | |
分子式 |
C7H7Cl2IO |
分子量 |
304.94 g/mol |
IUPAC 名称 |
1,1-dichloro-2-(3-iodoprop-2-ynoxymethyl)cyclopropane |
InChI |
InChI=1S/C7H7Cl2IO/c8-7(9)4-6(7)5-11-3-1-2-10/h6H,3-5H2 |
InChI 键 |
QZPKTDWSMALOLT-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1(Cl)Cl)COCC#CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,5a,6,11,11a-Hexahydro-1,4-epoxynaphtho[2,3-d]oxepin-5(4H)-one](/img/structure/B14351886.png)





